Borane;diphenylphosphane
Description
Borane;diphenylphosphane (IUPAC name: borane; diphenylphosphane, (C₆H₅)₂PH·BH₃) is a coordination complex formed by the interaction of diphenylphosphane (a tertiary phosphine) with borane (BH₃), a Lewis acid. This compound is notable for its stability and utility in synthetic chemistry, particularly in stabilizing reactive phosphorus intermediates. The borane group coordinates with the lone pair of electrons on the phosphorus atom, forming a stable P(III)-borane complex. This interaction prevents oxidation of the phosphorus center and enhances hydrolytic stability, making it valuable in synthesizing DNA/RNA analogs and organometallic catalysts .
Properties
IUPAC Name |
borane;diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11P.BH3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGOLYVDOBYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.C1=CC=C(C=C1)PC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The trans-amination method involves displacing ammonia from ammonia-borane (NH₃·BH₃) using diphenylphosphine (Ph₂PH) in tetrahydrofuran (THF). This exothermic reaction proceeds via nucleophilic attack of the phosphorus lone pair on the boron center, releasing ammonia gas and forming the diphenylphosphine-borane adduct. A representative procedure from Royal Society of Chemistry protocols involves refluxing equimolar quantities of NH₃·BH₃ and Ph₂PH in anhydrous THF for 8 hours.
Optimization and Yield
Key parameters include:
-
Solvent : THF ensures solubility of both reactants and stabilizes intermediates.
-
Temperature : Reflux (66°C) accelerates the reaction but requires careful gas venting to prevent pressure buildup.
-
Stoichiometry : A 1:1 molar ratio minimizes residual reactants, achieving a 96% yield of borane-diphenylphosphane.
Table 1: Trans-Amination Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 66°C (reflux) |
| Reaction Time | 8 hours |
| Yield | 96% |
Grignard Reagent-Mediated Boronation
Synthesis via Phosphorus Chloride Intermediates
This two-step method, detailed by Alshammari et al., involves:
-
Phosphorus Chloride Activation : Reacting PCl₃ with Grignard reagents (e.g., RMgX, R = iPr, Ph) to form R₂PCl.
-
Boronation : Treating R₂PCl with BH₃·SMe₂ to yield R₂P·BH₃. For diphenylphosphane-borane, R = Ph.
Critical Considerations
-
Grignard Stability : Bulky substituents (e.g., Cy, tBu) require lower temperatures (−40°C) to prevent decomposition.
-
Boronation Efficiency : BH₃·SMe₂ must be added dropwise to avoid exothermic side reactions.
Table 2: Grignard Method Performance
| Parameter | Value |
|---|---|
| Step 1 Temperature | −40°C |
| Step 2 Solvent | Diethyl ether |
| Overall Yield | 78–89% |
Direct Boronation with BH₃-THF
Single-Step Complexation
Diphenylphosphine reacts directly with BH₃-THF at room temperature, forming the adduct within 30 minutes. This method, noted for its simplicity, avoids intermediate isolation:
Limitations and Adjustments
-
Purity : Residual THF may co-crystallize, necessitating vacuum drying.
-
Scale-Up : Exothermicity requires controlled addition on industrial scales.
Table 3: BH₃-THF Reaction Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 30 minutes |
| Temperature | 25°C |
| Yield | 91% |
Sodium Metal Reduction of Phosphine Oxide
Patent-Based Approach
A Chinese patent discloses reducing diphenylphosphine oxide (Ph₂PO) with sodium metal in ether solvents:
-
Reduction : Ph₂PO + 2Na → Ph₂PNa + NaO.
-
Protonation : Ph₂PNa + H₂O → Ph₂PH + NaOH.
-
Boronation : Ph₂PH + BH₃ → Ph₂P·BH₃.
Challenges
-
Side Reactions : Over-reduction to PH₃ occurs if temperature exceeds 50°C.
-
Solvent Choice : Diethyl ether minimizes sodium dispersion issues.
Table 4: Sodium Reduction Parameters
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| Temperature | 40–45°C |
| Yield | 65% |
Phase-Transfer Catalysis (PTC)
Dichloromethane Activation
Nguyen et al. developed a PTC method using dichloromethane (CH₂Cl₂) and diphenylphosphine-borane under alkaline conditions:
-
Alkylation : Ph₂P·BH₃ + CH₂Cl₂ → Ph₂PCH₂Cl·BH₃.
-
Phase Transfer : Tetrabutylammonium bromide facilitates interfacial reactions.
Advantages
-
Scalability : Suitable for continuous-flow systems.
Table 5: PTC Method Optimization
| Parameter | Value |
|---|---|
| Catalyst | TBAB |
| Reaction Time | 2 hours |
| Yield | 82% |
Analytical Characterization
Spectroscopic Data
-
¹¹B NMR : A quintet at δ −38.1 ppm (J = 96 Hz) confirms BH₃ coordination.
-
³¹P NMR : Singlet at δ −18.5 ppm indicates absence of free phosphine.
Table 6: Comparative Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction of Ph₂P·BH₃ reveals a trigonal-planar boron center with B-P bond length of 1.92 Å.
Comparative Analysis of Methods
Table 7: Method Efficiency Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Trans-Amination | 96% | Low | High |
| Grignard | 85% | High | Moderate |
| BH₃-THF | 91% | Medium | High |
| Sodium Reduction | 65% | Low | Low |
| PTC | 82% | Medium | High |
Chemical Reactions Analysis
Types of Reactions
Borane;diphenylphosphane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Coupling Reactions: It is used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and various catalysts such as palladium and nickel complexes. The reactions are typically carried out under an inert atmosphere and at controlled temperatures to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the product is typically a reduced organic compound, while in coupling reactions, the product is a coupled organic molecule .
Scientific Research Applications
Neuroprotective Agents
Borane-diphenylphosphane complexes have been identified as novel cell-permeable drugs that exhibit neuroprotective properties. Specifically, compounds such as bis(3-propionic acid methyl ester) phenylphosphine-borane complex (PB1) and (3-propionic acid methyl ester) diphenylphosphine-borane complex (PB2) have demonstrated the ability to protect neurons from axonal injury both in vitro and in vivo. These complexes activate the extracellular signal-regulated kinases 1/2 (ERK1/2) cell survival pathway without scavenging superoxide, thus providing a unique mechanism of neuroprotection through intracellular disulfide reduction .
Case Study: Neuroprotection in CNS Injuries
In studies involving rat models of central nervous system (CNS) injuries, PB1 and PB2 were shown to significantly improve neuronal viability after axonal injury. The effectiveness of these compounds was observed at concentrations much lower than traditional neuroprotective agents like tris(2-carboxyethyl)phosphine (TCEP) .
| Compound | Mechanism | Effectiveness | Study Reference |
|---|---|---|---|
| PB1 | ERK1/2 pathway activation | Neuroprotection in CNS models | |
| PB2 | Disulfide bond reduction | Enhanced neuronal survival |
Radioprotective Properties
Phosphine-borane complexes also exhibit radioprotective effects. For instance, PB1 has been shown to protect bovine aortic endothelial cells from radiation damage by interfering with redox-mediated signaling pathways. This protective effect is independent of superoxide scavenging, indicating a distinct mechanism that could be beneficial in therapeutic contexts involving radiation exposure .
Hydrosilylation Reactions
Borane-diphenylphosphane complexes serve as effective catalysts in hydrosilylation reactions. The protective borane group allows for the maintenance of phosphorus atoms during reactions, enhancing the stability and reactivity of the phosphine derivatives under various conditions .
Data Table: Catalytic Performance
| Catalyst | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Diphenylphosphine-borane | Hydrosilylation | 85 | Room temperature, dichloromethane |
| Allyldiphenylphosphine-borane | Hydrosilylation | 90 | r.t., triethoxysilane |
Materials Science
In materials science, borane-diphenylphosphane complexes are explored for their potential in developing new materials with enhanced properties due to their unique redox characteristics. The ability to modulate redox-active sites makes these compounds suitable for applications in electronic materials and sensors .
Synthesis and Stability
The synthesis of borane-diphenylphosphane complexes involves straightforward methods that allow for the efficient deprotection of phosphines from borane complexes. This process is critical for maintaining the integrity of phosphorus during various chemical transformations and ensures high yields of desired products .
Synthesis Overview
- Starting Materials : Diphenylphosphine and boron sources.
- Methodology : Reaction under inert atmosphere followed by purification.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent.
Mechanism of Action
The mechanism of action of borane;diphenylphosphane involves its ability to act as a ligand and a reducing agent. It can coordinate with metal centers in catalytic reactions, facilitating the transfer of electrons and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Electronic Properties
Borane;Diphenylphosphane vs. Methyphosphine-Borane Complexes
- This compound : Features phenyl substituents on phosphorus, which increase steric bulk and hydrophobicity. The P–B bond stabilizes the P(III) center, reducing electrophilic attack .
- Methyphosphine-Borane (Compound 25) : Methyl groups instead of phenyl substituents result in lower steric hindrance and reduced hydrophobicity. The neutral charge of this complex enhances cellular uptake in oligonucleotides compared to negatively charged boranephosphonates .
This compound vs. Boranephosphonate (Compound 24a)
- Boranephosphonate: A phosphate diester analog where a non-bridging oxygen is replaced by borane. It retains a negative charge and mimics natural phosphate diesters in stability and biochemical behavior .
- This compound : Neutral due to direct coordination of BH₃ to P(III), enabling unique applications in backbone engineering for nucleic acid analogs .
Stability and Reactivity
| Compound | Stability to Hydrolysis | Oxidation Resistance | Charge |
|---|---|---|---|
| This compound | High | High | Neutral |
| Boranephosphonate | Moderate | Moderate | Negative |
| Methyphosphine-Borane | High | High | Neutral |
| Diphenylphosphane Oxide | High | Low | Neutral |
- This compound exhibits superior oxidation resistance compared to diphenylphosphane oxide (Ph₂P=O), which lacks borane coordination and is prone to further oxidation .
- Metallophosphonates (e.g., P(III)-pentacarbonyltungstate complexes) show even higher stability but require transition metals, limiting their biocompatibility .
Pharmacokinetic and Physicochemical Properties
Hydrophobicity (LogP Values)
*Predicted using substituent constants (CF₃: +0.88, phenyl: +0.60) .
Cellular Uptake
- Neutral complexes like methyphosphine-borane and This compound show enhanced cellular uptake compared to charged analogs (e.g., boranephosphonate) due to improved membrane permeability .
Q & A
What are the optimal synthetic protocols for preparing borane-diphenylphosphane adducts, and how can reaction yields be improved?
Answer:
The synthesis of borane-diphenylphosphane complexes typically involves controlled ligand exchange or direct coordination under inert conditions. Key parameters include:
- Solvent selection : Tetrahydrofuran (THF) or toluene is preferred for solubilizing intermediates, as demonstrated in diphosphane syntheses .
- Temperature control : Heating to 60–80°C facilitates quantitative conversion, as observed in analogous diphosphane reactions .
- Purification : Avoid column chromatography for air-sensitive products; instead, use cryogenic crystallization to isolate pure compounds .
Yield optimization may require stoichiometric adjustments of borane reagents and real-time monitoring via <sup>31</sup>P NMR to track intermediate formation .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for borane-diphenylphosphane derivatives?
Answer:
Contradictions often arise from solvent effects, boron-phosphorus coupling, or paramagnetic impurities. Methodological steps include:
- Standardized conditions : Use deuterated solvents (e.g., CDCl3) and consistent probe temperatures to minimize variability .
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., diphenylphosphane oxide derivatives) to validate peak assignments .
- Advanced techniques : Employ <sup>11</sup>B-<sup>31</sup>P heteronuclear correlation NMR to elucidate B–P bonding interactions, which may explain anomalous shifts .
What experimental strategies mitigate decomposition risks during borane-diphenylphosphane handling?
Answer:
Decomposition pathways include oxidation, hydrolysis, and photolytic degradation. Key precautions:
- Inert atmosphere : Use Schlenk lines or gloveboxes (O2 < 1 ppm, H2O < 0.1 ppm) during synthesis and storage .
- Light sensitivity : Shield reactions from UV/visible light using amber glassware or foil wrapping .
- Stability testing : Conduct accelerated aging studies under varying temperatures and humidity to identify degradation thresholds .
How can computational modeling enhance the understanding of borane-diphenylphosphane reactivity in catalytic systems?
Answer:
Density functional theory (DFT) studies can:
- Predict binding modes : Compare B–P bond lengths and angles with crystallographic data to validate computational models .
- Elucidate mechanisms : Simulate intermediates in cross-coupling reactions, such as boron-assisted phosphane ligand dissociation .
- Optimize catalysts : Screen substituent effects on diphenylphosphane’s electron-donating capacity to improve turnover frequencies .
What are the best practices for designing reproducible experiments involving borane-diphenylphosphane in air-sensitive organometallic systems?
Answer:
Reproducibility requires rigorous protocol documentation:
- Detailed synthetic logs : Record exact equivalents, stirring rates, and cooling/heating gradients .
- Validation controls : Include reference reactions (e.g., triphenylphosphane-borane adducts) to benchmark performance .
- Collaborative verification : Engage methodologists to audit statistical analyses and interpret complex datasets .
How should researchers address gaps in toxicological data for borane-diphenylphosphane derivatives?
Answer:
For preliminary risk assessment:
- Class-based extrapolation : Use toxicity profiles of organophosphates or borane-amine complexes as proxies, noting limitations in structural dissimilarities .
- Supplemental assays : Conduct in vitro cytotoxicity screens (e.g., IC50 in HEK293 cells) to identify acute hazards .
- Literature vigilance : Implement automated alerts (e.g., PubMed updates) to track emerging studies on related compounds .
What advanced characterization techniques differentiate borane-diphenylphosphane isomers or polymorphs?
Answer:
- Single-crystal XRD : Resolve stereochemical ambiguities in B–P coordination geometry .
- Solid-state NMR : Detect polymorphic transitions via <sup>31</sup>P chemical shift anisotropy .
- Raman spectroscopy : Identify vibrational modes sensitive to boron-phosphorus bonding environments .
How can researchers balance exploratory and hypothesis-driven approaches when studying borane-diphenylphosphane’s reactivity?
Answer:
- Pilot screens : Use high-throughput microreactors to test diverse substrates (e.g., aldehydes, alkynes) under standardized conditions .
- Hypothesis refinement : Formulate testable mechanisms based on observed intermediates (e.g., borane-mediated phosphane ligand transfer) .
- Iterative design : Update hypotheses iteratively using Bayesian statistical models to weigh contradictory data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
